molecular formula C16H18N2 B1386244 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline CAS No. 1097786-11-2

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline

Cat. No.: B1386244
CAS No.: 1097786-11-2
M. Wt: 238.33 g/mol
InChI Key: WBICXUATTOMEII-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a methylaniline group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . Additionally, it may interact with β-adrenergic receptors, influencing signal transduction pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or receptors, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) due to its interaction with phosphodiesterase enzymes . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with phosphodiesterase enzymes leads to the inhibition of these enzymes, resulting in increased levels of cAMP and cGMP . This, in turn, affects various cellular processes, including gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular signaling and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases and other regulatory proteins that influence metabolic flux and metabolite levels . These interactions can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the nucleus or mitochondria . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. For instance, the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter can yield the desired isoquinoline derivatives . The reaction is usually carried out in ethanol at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., FeCl3) can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline is unique due to its specific substitution pattern and the presence of both dihydroisoquinoline and methylaniline moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-6-7-16(15(17)10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICXUATTOMEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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